N-(2,4-dichlorophenyl)-2-phenylacetamide
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Overview
Description
N-(2,4-dichlorophenyl)-2-phenylacetamide: is an organic compound characterized by the presence of a dichlorophenyl group and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dichlorophenyl)-2-phenylacetamide typically involves the reaction of 2,4-dichloroaniline with phenylacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to higher yields and purities .
Chemical Reactions Analysis
Types of Reactions: N-(2,4-dichlorophenyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry: N-(2,4-dichlorophenyl)-2-phenylacetamide is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new pharmaceuticals .
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It is investigated for its ability to interact with specific biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- N-(2,4-dichlorophenyl)-2-chloroacetamide
- N-(2,4-dichlorophenyl)-2-bromoacetamide
- N-(2,4-dichlorophenyl)-2-iodoacetamide
Comparison: N-(2,4-dichlorophenyl)-2-phenylacetamide is unique due to the presence of the phenyl group, which can influence its reactivity and biological activity. Compared to its halogenated analogs, the phenyl group may enhance its ability to interact with biological targets, potentially leading to different pharmacological profiles .
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO/c15-11-6-7-13(12(16)9-11)17-14(18)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REXMWADXHZZOBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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